4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Cathepsin Cysteine Protease Enzyme Inhibition

4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2) is a heterocyclic compound that serves as a versatile chemical intermediate and a specialized research tool. It is characterized by a benzoic acid moiety linked to a thiazole ring, which is further substituted with a 4-methylpiperazine group.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 294622-47-2
Cat. No. B8048195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
CAS294622-47-2
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-13(10-21-15)11-2-4-12(5-3-11)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20)
InChIKeyNPHPALJCGYEBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2): Sourcing for Research and Development


4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS 294622-47-2) is a heterocyclic compound that serves as a versatile chemical intermediate and a specialized research tool. It is characterized by a benzoic acid moiety linked to a thiazole ring, which is further substituted with a 4-methylpiperazine group . Its molecular formula is C15H17N3O2S, with a molecular weight of 303.38 g/mol . This compound's utility is not defined by high-potency bioactivity, but rather by its role as a key building block in the synthesis of highly potent and selective enzyme inhibitors, particularly for cathepsin K, and as a probe for sigma-1 receptor interactions [1].

Why 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is Not Readily Interchangeable with Other Thiazole or Benzoic Acid Analogs


The performance of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is highly dependent on its specific substitution pattern. Simple substitution of the thiazole ring or the benzoic acid moiety can drastically alter its biological activity profile, physicochemical properties, and synthetic utility. The presence and position of the 4-methylpiperazine group on the thiazole ring are critical for its interaction with biological targets like the sigma-1 receptor [1], and this structural feature directly influences the potency of the potent cathepsin K inhibitors derived from it . Generic substitution with other thiazole or benzoic acid derivatives without this precise arrangement will fail to recapitulate these specific interactions and may result in a complete loss of the desired activity or synthetic outcome, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid for Scientific Selection


Selectivity Profiling: Cathepsin S vs. Cathepsin K Inhibition

The target compound demonstrates very weak inhibitory activity against cathepsin S, with an IC50 of 33,000 nM [1]. This is in stark contrast to its role as a critical building block for the synthesis of highly potent and selective cathepsin K inhibitors, where lead compounds achieve sub-250 pM (0.00025 nM) potency . This massive difference in activity (over 100,000-fold) underscores that the compound itself is not the active species, but a specific precursor for a distinct target.

Cathepsin Cysteine Protease Enzyme Inhibition Selectivity SAR

Acetylcholinesterase (AChE) Inhibitory Activity Compared to Donepezil

In vitro assays reveal that 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a weak inhibitor of acetylcholinesterase (AChE), with IC50 values of 16,300 nM (rat brain cortex) and 11,900 nM (electric eel) [1]. These values are approximately 220- to 300-fold higher (i.e., less potent) than the IC50 of the standard AChE inhibitor donepezil, which is 54 nM [2].

Acetylcholinesterase AChE Enzyme Inhibition Alzheimer's Neurodegeneration

Sigma-1 Receptor Interaction: A Targeted Research Application

4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is specifically designated as a sigma-1 receptor ligand in the MeSH database [1]. While quantitative binding affinity (Ki) data is not available in the primary source, this classification provides a clear, differential application not found for many generic thiazole or benzoic acid analogs. The sigma-1 receptor is a unique chaperone protein involved in various neurological and psychiatric disorders.

Sigma-1 Receptor GPCR Ligand Binding Neuropharmacology Pain

Ionization State at Physiological pH: A Physicochemical Consideration

The compound has a predicted acid dissociation constant (pKa) of 3.10 ± 0.10 . At physiological pH (7.4), this low pKa indicates that the carboxylic acid group will be almost entirely ionized (deprotonated) and exist as the carboxylate anion. This charged state will significantly influence its aqueous solubility and limit its passive membrane permeability, a critical factor when considering its use in cellular assays or in vivo studies. Many analogs with different substituents may have altered pKa values and, consequently, different ADME profiles.

Physicochemical Properties pKa Ionization Solubility Permeability

Optimal Research and Procurement Applications for 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid


Synthetic Intermediate for Potent and Selective Cathepsin K Inhibitors

This is the primary and most validated application. 4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a crucial building block for synthesizing highly potent (sub-250 pM) and selective cathepsin K inhibitors, as reported in the development of compounds like CRA-013783/L-006235 . Procure this compound for medicinal chemistry efforts focused on osteoporosis, bone metastasis, or other conditions where cathepsin K inhibition is a therapeutic strategy .

Chemical Probe for Sigma-1 Receptor Pharmacology Studies

As a designated sigma-1 receptor ligand [1], this compound serves as a specific research tool for investigating sigma-1 receptor function and pharmacology. Researchers studying pain, neuroprotection, or neuropsychiatric disorders can utilize it as a chemical probe, leveraging its defined but distinct activity profile compared to high-affinity sigma-1 agonists or antagonists.

Negative Control in Acetylcholinesterase (AChE) and Cathepsin S Assays

Given its weak inhibitory activity against AChE (IC50 ~10,000-16,000 nM) [2] and cathepsin S (IC50 33,000 nM) [3], this compound is ideally suited as a negative control or a low-potency reference standard in biochemical assays. Its defined, weak activity provides a reliable baseline for comparing the effects of more potent inhibitors in the same chemical space.

Physicochemical Reference Standard for Ionizable Benzoic Acid Derivatives

With a predicted pKa of 3.10 ± 0.10 , this compound can be used as a reference standard in studies examining the impact of ionization on solubility, permeability, and pharmacokinetic properties. Its behavior can be contrasted with that of ester or amide prodrugs or other analogs with different pKa values to understand and model structure-property relationships (SPR) in drug discovery.

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